molecular formula C15H13ClNO6P B14711054 p-Chlorophenacyl p-nitrophenyl methylphosphonate CAS No. 21070-23-5

p-Chlorophenacyl p-nitrophenyl methylphosphonate

Cat. No.: B14711054
CAS No.: 21070-23-5
M. Wt: 369.69 g/mol
InChI Key: CNYZNXDOUMMOLA-UHFFFAOYSA-N
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Description

p-Chlorophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both p-chlorophenacyl and p-nitrophenyl groups attached to a methylphosphonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-chlorophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-chlorophenacyl chloride with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

p-Chlorophenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    p-Chlorophenacyl alcohol and p-nitrophenyl methylphosphonic acid.

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields p-methoxyphenacyl p-nitrophenyl methylphosphonate.

Scientific Research Applications

p-Chlorophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-chlorophenacyl p-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of phosphatases by binding to the active site and preventing the dephosphorylation of substrates . The presence of the p-chlorophenacyl and p-nitrophenyl groups enhances its binding affinity and specificity for certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • p-Nitrophenyl phenacyl methylphosphonate
  • p-Methoxyphenacyl p-nitrophenyl methylphosphonate
  • p-Nitrophenacyl p-nitrophenyl methylphosphonate

Uniqueness

p-Chlorophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of the p-chlorophenacyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the p-chlorophenacyl group plays a crucial role in the desired chemical or biological activity .

Properties

CAS No.

21070-23-5

Molecular Formula

C15H13ClNO6P

Molecular Weight

369.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone

InChI

InChI=1S/C15H13ClNO6P/c1-24(21,23-14-8-6-13(7-9-14)17(19)20)22-10-15(18)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3

InChI Key

CNYZNXDOUMMOLA-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OCC(=O)C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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